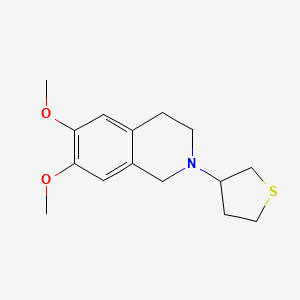

6,7-Dimethoxy-2-(thiolan-3-yl)-1,2,3,4-tetrahydroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,7-Dimethoxy-2-(thiolan-3-yl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C15H21NO2S and its molecular weight is 279.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

6,7-Dimethoxy-2-(thiolan-3-yl)-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its potential biological activities, particularly as a ligand for sigma receptors and its implications in cancer therapy and antiviral activity. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C13H15N1O2S

- Molecular Weight : 235.33 g/mol

- CAS Number : 521984-48-5

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interactions with sigma receptors and its potential as an anticancer and antiviral agent.

Sigma Receptor Binding

Research indicates that derivatives of tetrahydroisoquinoline, including 6,7-dimethoxy variants, exhibit significant binding affinity for sigma receptors. These receptors are implicated in various physiological processes and are over-expressed in many cancers:

- Sigma-1 and Sigma-2 Receptors : Studies show that compounds with modifications at the 6 and 7 positions demonstrate selective binding to sigma-2 receptors with Ki values ranging from 5 to 6 nM. This selectivity is crucial as sigma-2 receptors are often linked to tumor proliferation while showing low expression in normal tissues .

Anticancer Activity

The anticancer potential has been explored through various in vitro studies:

- Cell Lines Tested : Compounds have shown moderate cytotoxic effects against human liver (Huh-7) and esophageal (KYSE-140) cancer cell lines.

- Mechanism of Action : The anticancer activity is not solely correlated with sigma receptor affinity but may involve multiple pathways including apoptosis induction and cell cycle arrest .

Antiviral Activity

Recent studies have also evaluated the efficacy of 6,7-dimethoxy tetrahydroisoquinoline derivatives against HIV:

- Inhibition of HIV Reverse Transcriptase : A series of synthesized analogues demonstrated promising inhibition rates against HIV-1 reverse transcriptase (RT), with some compounds achieving over 70% inhibition at specific concentrations. For instance, compounds 8h and 8l exhibited inhibition rates of 74.82% and 72.58%, respectively .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications affect biological activity:

| Compound | Substitution | % Inhibition (at 100 µM) |

|---|---|---|

| 5a | None | 34.32 |

| 5d | p-Methyl | 52.46 |

| 5f | p-Methoxy | 56.23 |

| 8h | Thiolane | 74.82 |

These findings suggest that electron-donating groups enhance activity against HIV RT while also influencing sigma receptor binding .

Case Studies

Several case studies highlight the compound's potential:

- Study on Cancer Cell Lines : A study evaluated the effectiveness of various tetrahydroisoquinoline derivatives against Huh-7 cells and identified several candidates with significant growth inhibition.

- Antiviral Efficacy Assessment : Another study focused on synthesizing new derivatives aimed at inhibiting HIV RT, revealing that certain structural modifications led to enhanced antiviral potency.

Aplicaciones Científicas De Investigación

Antidiabetic Properties

Research indicates that derivatives of 6,7-dimethoxy-2-(thiolan-3-yl)-1,2,3,4-tetrahydroisoquinoline exhibit promising antidiabetic effects. A study highlighted the synthesis of 2-substituted derivatives that showed efficacy in lowering blood sugar levels. These compounds are being investigated as potential treatments for diabetes mellitus, which affects millions globally .

Sigma Receptor Ligands

The compound has been evaluated for its affinity towards sigma receptors, particularly sigma-2 receptors, which are implicated in various cancers. Sigma-2 receptor ligands derived from this compound have shown high selectivity and binding affinity in tumor imaging and cancer therapy. This makes them valuable tools for studying the pharmacological functions of sigma receptors in cancer biology .

Synthesis Techniques

The synthesis of this compound has been achieved using various methodologies. Notably, the Petasis reaction combined with Pomeranz-Fritsch-Bobbitt cyclization has been employed to produce this compound effectively. These methods allow for the introduction of chiral centers and functional groups that enhance biological activity .

Case Studies and Research Findings

Propiedades

IUPAC Name |

6,7-dimethoxy-2-(thiolan-3-yl)-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2S/c1-17-14-7-11-3-5-16(13-4-6-19-10-13)9-12(11)8-15(14)18-2/h7-8,13H,3-6,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFQUVCQJFGWCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C3CCSC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.